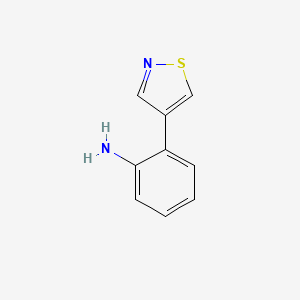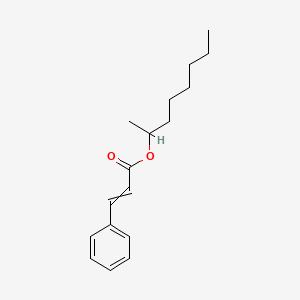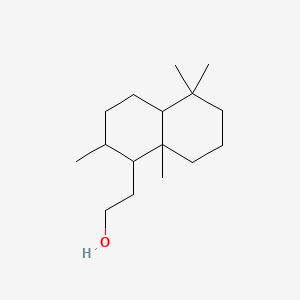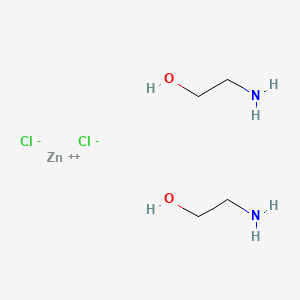
N'-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H8F3N3O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Nitration: 2-nitro-4-(trifluoromethyl)aniline is synthesized by nitrating 4-(trifluoromethyl)aniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride.
Hydrazinolysis: The acetylated product is treated with hydrazine hydrate to form N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylacetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and hydrazine derivatives.
Applications De Recherche Scientifique
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acetohydrazide moiety can form hydrogen bonds with target proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in organic synthesis, while the acetohydrazide moiety provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H8F3N3O3 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
N'-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C9H8F3N3O3/c1-5(16)13-14-7-3-2-6(9(10,11)12)4-8(7)15(17)18/h2-4,14H,1H3,(H,13,16) |
Clé InChI |
HGFPZZHYJCKJAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)








